N-(4-carbamoylphenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide is an organic compound with a complex structure that includes both amide and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2,4-dimethylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide, which is then reduced to the desired product . The reaction conditions often require specific solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to enhance yield and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The process may also be scaled up using continuous flow reactors to improve efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly involves reducing agents to convert nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituents but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-2,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-2,4-dichlorobenzamide: Similar structure but with chlorine substituents.
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Uniqueness
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-8-14(11(2)9-10)16(20)18-13-6-4-12(5-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAXHDQWVRLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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